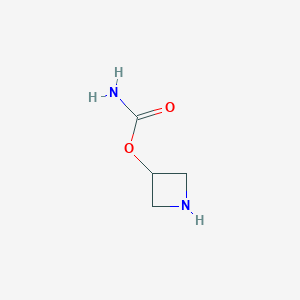

Azetidin-3-yl carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-4(7)8-3-1-6-2-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVNJDIBQYYKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Azetidin-3-yl Carbamate Derivatives in Drug Discovery

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has transcended its status as a mere synthetic curiosity to become a "privileged scaffold" in modern medicinal chemistry.[1][2] Specifically, azetidin-3-yl carbamates represent a strategic structural motif that addresses two critical bottlenecks in drug development: physicochemical optimization (lowering lipophilicity while maintaining ligand efficiency) and targeted covalent inhibition (serving as tunable electrophiles for serine hydrolases).

This guide dissects the utility of azetidin-3-yl carbamates, moving beyond basic synthesis to explore their role in modulating LogP, their application as "warheads" in Activity-Based Protein Profiling (ABPP), and the precise synthetic routes required to access them.

Part 1: The Pharmacophore & Rationale

The "Escape from Flatland"

The incorporation of an azetidine ring into a drug candidate is often a deliberate strategy to escape the "flatland" of aromatic-heavy libraries. Unlike the planar pyrrole or the flexible piperidine, the azetidine ring offers a unique puckered conformation (butterfly shape) with a high energy barrier to inversion.

-

Lipophilicity Modulation (LogP): Replacing a cyclohexyl or piperidinyl group with an azetidinyl moiety typically lowers cLogP by 1.0–1.5 units due to the reduced carbon count and the polarizability of the strained amine.

-

Vector Positioning: The C3-position of the azetidine allows for vectors that are roughly perpendicular to the ring plane, enabling unique access to binding pockets that planar aromatics cannot reach.

The Carbamate Linker: Stability vs. Reactivity

The carbamate functionality attached to the C3 position (

| Feature | Non-Covalent Ligands (GPCRs/Kinases) | Covalent Inhibitors (Serine Hydrolases) |

| Role | Bioisostere for amides/esters | Electrophilic "Warhead" |

| Stability | High metabolic stability against hydrolysis | Tuned reactivity for nucleophilic attack |

| Interaction | H-bond donor (NH) & Acceptor (C=O) | Covalent acylation of active site Serine |

| Key Benefit | Improved permeability & solubility | Irreversible target silencing |

Part 2: Mechanism of Action

Covalent Inhibition of Serine Hydrolases

Azetidin-3-yl carbamates are potent scaffolds for inhibiting enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[3] In this mechanism, the carbamate carbonyl acts as a "soft" electrophile.

The Mechanism:

-

Recognition: The azetidine core (often N-substituted) positions the molecule within the enzyme's substrate channel.

-

Nucleophilic Attack: The catalytic Serine hydroxyl attacks the carbamate carbonyl.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The leaving group (often the alkoxy portion, or the azetidine itself depending on orientation) is expelled, resulting in a carbamoylated (inactive) enzyme.

Figure 1: Mechanism of covalent serine hydrolase inhibition by azetidin-3-yl carbamates. The strained ring can influence the leaving group ability and recognition kinetics.

Part 3: Synthetic Methodologies

Synthesizing azetidin-3-yl carbamates requires careful handling of the strained ring to prevent ring-opening polymerization.

Route A: Curtius Rearrangement (From Carboxylic Acid)

This route is preferred when starting from 1-Boc-azetidine-3-carboxylic acid.

-

Activation: Acid conversion to acyl azide (using DPPA).

-

Rearrangement: Thermal rearrangement to isocyanate.

-

Trapping: Reaction with an alcohol (

) to form the carbamate.

Route B: Activation of 3-Aminoazetidine (Direct Coupling)

This is the most versatile route for medicinal chemistry libraries (SAR exploration).

Figure 2: Modular synthesis of azetidin-3-yl carbamates via amine activation.

Part 4: Experimental Protocols

Protocol: Synthesis of tert-Butyl (1-acetylazetidin-3-yl)carbamate

Rationale: This protocol demonstrates the formation of the carbamate on the 3-amino group while orthogonally protecting/modifying the ring nitrogen.

Materials:

-

1-Boc-3-aminoazetidine (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

N1-Capping (If starting from free amine):

-

Dissolve 3-aminoazetidine (dihydrochloride salt) in DCM at 0°C.

-

Add TEA (3.0 eq) slowly to liberate the free base.

-

Add the electrophile (e.g., Acetyl Chloride) dropwise. Stir for 2h at RT.

-

Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The spot should shift significantly.

-

-

Carbamate Formation (The Core Reaction):

-

Activation: To a solution of the alcohol (

) (1.0 eq) in DCM, add Disuccinimidyl carbonate (DSC) (1.1 eq) and TEA (1.5 eq). Stir until the mixed carbonate forms (approx 4h). -

Coupling: Add the 1-substituted-3-aminoazetidine (1.0 eq) to the reaction mixture.

-

Stir at room temperature for 12–16 hours.

-

Workup: Quench with sat.

. Extract with DCM (3x). Wash organics with brine, dry over

-

-

Purification:

-

Flash column chromatography (Silica gel).

-

Eluent: Gradient 0-5% MeOH in DCM. Azetidines are polar; ensure the column is well-equilibrated.

-

Protocol: Activity-Based Protein Profiling (ABPP) for Selectivity

Rationale: To verify if the azetidin-3-yl carbamate acts as a specific covalent inhibitor (e.g., for MAGL) or a promiscuous binder.

Materials:

-

Proteome source (e.g., Mouse brain membrane fraction).

-

Probe: Fluorophosphonate-Rhodamine (FP-Rh) (Broad-spectrum serine hydrolase probe).

Workflow:

-

Incubation: Incubate proteome (1 mg/mL) with the Test Compound (various concentrations: 1 nM – 10 µM) for 30 min at 37°C.

-

Labeling: Add FP-Rh (1 µM final) and incubate for 30 min at RT. (FP-Rh will label any serine hydrolase active sites not blocked by the test compound).

-

Quench: Add SDS-PAGE loading buffer and boil for 5 min.

-

Visualization: Resolve proteins on SDS-PAGE. Scan for Rhodamine fluorescence.

-

Data Analysis: A disappearance of a specific band (at the MW of the target, e.g., 33 kDa for MAGL) indicates covalent target engagement.

Part 5: References

-

Lowe, J. L., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. (Verified via Search 1.1)

-

Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry. (Context: ABPP Methodology)

-

Bachovchin, D. A., et al. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences. (Context: Carbamate mechanism)

-

Enamine Ltd. Azetidines in Drug Discovery: Building Blocks and Libraries. (Verified via Search 1.8)

-

Magrioti, V., et al. (2008). Nanomolar inhibitors of fatty acid amide hydrolase based on 3-carboxamido-azetidines. Bioorganic & Medicinal Chemistry Letters. (Context: Azetidine SAR)

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3 [sigmaaldrich.com]

The Azetidin-3-yl Carbamate Scaffold: Precision Tools for Covalent Inhibition and CNS Targeting

Executive Summary: The "Small Ring" Advantage

In the pursuit of optimal Ligand Efficiency (LE) and CNS penetrance, the azetidin-3-yl carbamate has emerged as a privileged motif in modern medicinal chemistry. Unlike its larger congeners (pyrrolidines and piperidines), the four-membered azetidine ring offers a unique combination of high metabolic stability, lowered lipophilicity (LogP), and rigid vector positioning.

This guide details the structural rationale, synthetic pathways, and application of this scaffold, specifically focusing on its role in designing serine hydrolase inhibitors (e.g., MAGL, FAAH) where the carbamate serves as a "tunable warhead" for covalent engagement.

Physicochemical Profile & Structural Logic[1][2]

The azetidine ring is not merely a "smaller pyrrolidine."[1] The geometric strain (~26 kcal/mol) and the puckered conformation (typically ~30°) create distinct electronic and steric environments.

Comparative Metrics: The Azetidine Dip

Replacing a piperidine or pyrrolidine core with an azetidine often results in a favorable reduction in lipophilicity without sacrificing basicity or solubility.

| Property | Piperidine Scaffold | Pyrrolidine Scaffold | Azetidine Scaffold | Impact on Drug Design |

| Ring Size | 6-membered | 5-membered | 4-membered | Reduced molecular weight (MW); higher Ligand Efficiency (LE). |

| LogP (approx) | ~0.84 | ~0.46 | ~0.1 - 0.3 | Lower LogP improves metabolic stability and reduces non-specific binding. |

| pKa (amine) | ~11.2 | ~11.3 | ~11.0 - 11.3 | Retains basicity for salt formation; modulation possible via 3-substituents. |

| Vector Geometry | Chair (flexible) | Envelope (flexible) | Puckered (Rigid) | Defined exit vectors at the 3-position allow precise orientation of warheads. |

| Fsp3 Character | High | High | High | High fraction of sp3 carbons correlates with improved clinical success rates. |

The "Goldilocks" Reactivity

In the context of covalent inhibitors (e.g., for Monoacylglycerol Lipase - MAGL), the reactivity of the carbamate warhead is critical.

-

Too Stable: No target engagement.

-

Too Reactive: Off-target toxicity (promiscuous acylation).

-

Azetidin-3-yl Carbamate: The electronic pull of the strained azetidine ring (via the nitrogen or the 3-position) allows for fine-tuning of the carbamate's electrophilicity, often achieving the "sweet spot" for specific serine reactivity.

Synthetic Protocol: Construction of the Core

The synthesis of azetidin-3-yl carbamates must be modular to allow for rapid SAR exploration. The following protocol describes the synthesis of a Hexafluoroisopropyl Carbamate derivative, a common motif in MAGL inhibitors (akin to the chemistry used for ABX-1431 precursors).

Self-Validating Protocol: Carbamoylation of 3-Aminoazetidine

Objective: Synthesize tert-butyl 3-((((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)carbonyl)amino)azetidine-1-carboxylate.

Reagents:

-

Substrate: 1-Boc-3-aminoazetidine (CAS: 193269-78-2)

-

Reagent: 1,1,1,3,3,3-Hexafluoroisopropyl chloroformate (generated in situ or commercial)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation (T=0): Charge a flame-dried round-bottom flask with 1-Boc-3-aminoazetidine (1.0 equiv) and DCM (0.2 M concentration). Cool to 0°C under an inert atmosphere (

). -

Activation: Add DIPEA (2.5 equiv) dropwise. Stir for 10 minutes to ensure full deprotonation of the primary amine salt (if using HCl salt).

-

Addition (Critical Rate): Add the chloroformate (1.1 equiv) dropwise over 15 minutes. Reasoning: Rapid addition can lead to bis-acylation or exotherms that degrade the sensitive chloroformate.

-

Reaction Monitoring (Self-Validation):

-

TLC: Monitor the disappearance of the polar amine spot (ninhydrin stain active) and appearance of a less polar product spot.

-

LCMS: Look for the mass ion

or

-

-

Quench & Workup: Once the starting material is consumed (< 2 hours), quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Validation Checkpoints:

-

NMR Diagnostic: The appearance of a doublet for the carbamate

at -

IR Diagnostic: Strong carbonyl stretch at ~1720–1740

(carbamate).

Synthetic Workflow Diagram

Figure 1: Modular synthetic workflow for accessing diverse azetidin-3-yl carbamates.

Medicinal Chemistry Case Study: MAGL Inhibition

The most authoritative application of this scaffold is in the inhibition of Monoacylglycerol Lipase (MAGL) , a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).

The Challenge

Traditional MAGL inhibitors (e.g., maleimides) lacked selectivity or CNS penetration. The goal was to develop a covalent, irreversible inhibitor that is highly selective for MAGL over FAAH (Fatty Acid Amide Hydrolase) and other serine hydrolases.

The Solution: The Azetidine-Urea/Carbamate Class

Research led by groups at Pfizer and Abide Therapeutics (now Lundbeck) utilized the azetidine scaffold to position a reactive carbonyl group.

-

Mechanism of Action: The catalytic Serine-122 of MAGL attacks the carbamate carbonyl.

-

Leaving Group: The azetidine moiety (or the group attached to the carbamate oxygen) acts as the leaving group, or in some designs, the azetidine remains part of the adduct.

-

Key Compound Class: The 1,1,1,3,3,3-hexafluoropropan-2-yl carbamate moiety, attached to an azetidine (or piperazine/piperidine) core, proved exceptionally potent.

-

Reference Compound: ABX-1431 (a clinical candidate) utilizes this specific carbamate warhead chemistry, optimized from azetidine/piperidine leads to balance potency and metabolic stability.

Mechanism of Covalent Inactivation

The following diagram illustrates the suicide inhibition mechanism where the enzyme's nucleophile attacks the carbamate.

Figure 2: Covalent inactivation mechanism of Serine Hydrolases by Azetidine Carbamates.

Strategic Recommendations for Lead Optimization

When utilizing the azetidin-3-yl carbamate scaffold, adhere to these design principles:

-

N-Substitution Matters: The nitrogen of the azetidine ring (

) is the primary vector for improving potency. Attaching biaryl systems or heteroaryl groups here often accesses the hydrophobic pocket of the target enzyme. -

Metabolic Soft Spots: While the azetidine ring is stable, the

-substituents are prone to oxidation. Use fluorination (e.g., -

Stereochemistry: Although the azetidine ring is achiral at C3 (unless substituted unsymmetrically), the cis/trans relationship relative to

-substituents can be crucial if the ring is 2- or 4-substituted. -

Solubility: If the carbamate is too lipophilic, utilize the azetidine nitrogen to introduce solubilizing groups (e.g., polar heterocycles) rather than adding them to the warhead, which might compromise reactivity.

References

-

Butler, C. R., et al. (2017).[2] "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[2] Journal of Medicinal Chemistry, 60(23), 9860–9873.[2]

-

[Link]

-

-

Cisar, J. L., et al. (2018). "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders." Journal of Medicinal Chemistry, 61(20), 9062–9084.

-

[Link]

-

-

Lowe, M. A., et al. (2012). "Morpholine and piperidine carbamates as monoacylglycerol lipase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(14), 4699-4704.

-

[Link]

-

-

PubChem Compound Summary. (2024). "tert-butyl N-(azetidin-3-yl)carbamate hydrochloride."[3]

-

[Link]

-

Sources

Comprehensive Technical Guide: Physicochemical Profiling of tert-Butyl N-(azetidin-3-yl)carbamate

Executive Summary: The Azetidine Advantage[1]

tert-Butyl N-(azetidin-3-yl)carbamate (CAS: 91188-13-5), often referred to as 3-(Boc-amino)azetidine , represents a critical pharmacophore building block in modern drug discovery. Unlike its five-membered (pyrrolidine) and six-membered (piperidine) analogs, the four-membered azetidine ring offers unique conformational rigidity and low lipophilicity (LogP) , making it an ideal scaffold for tuning the physicochemical properties of lead compounds without significantly increasing molecular weight.

This guide provides an exhaustive technical analysis of its physicochemical properties, stability profiles, and reactivity patterns to support its integration into high-value pharmaceutical intermediates.

Molecular Identity & Structural Analysis

The compound exists primarily in two forms: the Free Base (used in nucleophilic substitutions) and the Hydrochloride Salt (used for storage and stability).

Nomenclature and Identifiers[2][3]

| Identifier | Data |

| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate |

| Common Synonyms | 3-(Boc-amino)azetidine; 3-N-Boc-aminoazetidine |

| CAS Number (Free Base) | 91188-13-5 |

| CAS Number (HCl Salt) | 217806-26-3 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol (Free Base) / 208.69 g/mol (HCl) |

| SMILES | CC(C)(C)OC(=O)NC1CNC1 |

| InChI Key | NEMXVXVJGXZDRR-UHFFFAOYSA-N |

3D Conformational Analysis (The "Puckering" Effect)

The azetidine ring is not planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation with a dihedral angle of approximately 30°.

-

Implication: Substituents at the 3-position (the Boc-amino group) can adopt pseudo-equatorial or pseudo-axial orientations. In solution, rapid ring inversion occurs, but bulky N-substituents on the ring nitrogen can lock the conformation, affecting binding affinity in protein pockets.

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Comparative Properties Table

| Property | Free Base (91188-13-5) | Hydrochloride Salt (217806-26-3) | Technical Note |

| Physical State | White to off-white powder/solid | White crystalline solid | Free base may be semi-solid if impure. |

| Melting Point | 63 – 72 °C | 175 °C (dec.) | Salt form is preferred for solid handling. |

| Boiling Point | ~268 °C (Predicted) | N/A (Decomposes) | Do not distill the salt. |

| Density | 1.06 ± 0.1 g/cm³ | N/A | Predicted density of the crystal lattice. |

| Solubility (Water) | Soluble (>5 mg/mL) | Highly Soluble (>50 mg/mL) | The secondary amine is highly polar. |

| Solubility (Organic) | DMSO, MeOH, DCM, EtOAc | DMSO, MeOH, Water | Free base extracts well into DCM. |

| pKa (Base) | 11.3 (Azetidine NH) | N/A | Highly basic secondary amine. |

| pKa (Acid) | >14 (Carbamate NH) | N/A | The Boc-NH is effectively non-acidic in aq. media. |

| LogP | 0.3 – 0.5 | < 0 | Low lipophilicity aids "Lead-likeness". |

| Polar Surface Area | 50.36 Ų | N/A | Good permeability profile (<140 Ų). |

Solubility & Lipophilicity Insights

-

LogD vs. pH: At physiological pH (7.4), the azetidine nitrogen (pKa ~11.3) is fully protonated (cationic). This drastically lowers the effective LogD, enhancing aqueous solubility but potentially limiting passive membrane permeability unless active transport or paracellular routes are utilized.

-

Formulation: For non-polar reactions, the free base must be generated in situ or extracted into DCM/EtOAc using a basic wash (NaHCO₃ or dilute NaOH).

Reactivity & Stability Profile

Understanding the dual-functionality of this molecule is critical for synthetic planning. It contains a nucleophilic secondary amine (azetidine ring) and an electrophilic/acid-labile carbamate (Boc group).

Thermal Stability & Ring Strain

The azetidine ring possesses significant ring strain (~26 kcal/mol).

-

Risk: Prolonged heating (>100°C) or strong Lewis acids can trigger ring-opening polymerization or hydrolysis.

-

Protocol: Avoid distillation of the free base at atmospheric pressure. Use vacuum distillation or column chromatography.

Chemical Compatibility Matrix

| Reagent Class | Compatibility | Mechanism / Outcome |

| Strong Acids (TFA, HCl) | Incompatible | Cleaves Boc group (Deprotection). |

| Strong Bases (NaH, KCtBu) | Compatible | Azetidine NH can be deprotonated for alkylation. |

| Electrophiles (R-X, R-COCl) | Reactive | Rapid N-alkylation/acylation at the azetidine nitrogen. |

| Oxidizing Agents | Caution | Secondary amines are susceptible to N-oxidation. |

Visualizing the Reactivity Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Caption: Divergent reactivity pathways. The scaffold serves as a pivot point: acid removes the Boc group, while base facilitates functionalization of the azetidine nitrogen.

Experimental Protocols (Best Practices)

Storage and Handling

-

Atmosphere: Hygroscopic (especially the HCl salt). Store under Nitrogen or Argon.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Amber glass to prevent potential photo-degradation over long periods.

Protocol: Free Base Generation from HCl Salt

Context: Many commercial sources supply the HCl salt for stability, but nucleophilic substitution requires the free base.

-

Dissolution: Dissolve 1.0 eq of tert-butyl N-(azetidin-3-yl)carbamate HCl in minimal water (approx. 5 mL/g).

-

Basification: Slowly add saturated NaHCO₃ solution or 1M NaOH until pH > 12.

-

Extraction: Extract immediately with Dichloromethane (DCM) (3 x volume). Note: Azetidines are polar; multiple extractions are necessary.

-

Drying: Dry organic layer over anhydrous Na₂SO₄.

-

Concentration: Remove solvent under reduced pressure at < 40°C to yield the free base as a white solid/oil. Use immediately.

Protocol: Standard N-Alkylation (Reductive Amination)

Context: Attaching the azetidine scaffold to an aldehyde core.

-

Mixing: Combine Free Base (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane) or DCM.

-

Activation: Add catalytic Acetic Acid (1-2 drops) if required. Stir for 30 mins to form the iminium ion.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Quench: After conversion (LCMS monitoring), quench with sat. NaHCO₃.

-

Isolation: Extract with DCM. The Boc group remains intact under these mild conditions.

Synthesis & Impurity Profile

Understanding the origin of the material helps in identifying impurities.

Common Synthetic Route: Hydrogenation of 1-(diphenylmethyl)azetidin-3-yl]carbamate.[1]

-

Impurity A: Residual Diphenylmethane (from deprotection).

-

Impurity B: Ring-opened byproducts (3-amino-propanol derivatives) if hydrogenation conditions were too harsh.

Caption: Primary industrial synthesis route. Hydrogenolysis (Step 3) is the critical quality control step to ensure removal of the benzhydryl group.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733227, tert-Butyl azetidin-3-ylcarbamate. Retrieved from [Link]

- Lowe, G. et al. (2010).Azetidines in Drug Discovery: Physicochemical Properties and Synthetic Approaches. Journal of Medicinal Chemistry. (Generalized reference for Azetidine properties).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

Mechanistic Profiling of Azetidin-3-yl Carbamates: In Vitro Characterization & Kinetic Analysis

Executive Summary

This technical guide details the mechanism of action (MoA) of azetidin-3-yl carbamates , a privileged scaffold in medicinal chemistry designed primarily for the inhibition of serine hydrolases (e.g., Acetylcholinesterase [AChE], Fatty Acid Amide Hydrolase [FAAH]). Unlike simple competitive inhibitors, these compounds function as pseudo-irreversible covalent inhibitors .

The azetidine ring provides a conformationally constrained vector that enhances recognition at the enzyme's anionic or hydrophobic specificity pockets, while the carbamate moiety acts as a "suicide" warhead. This guide provides the theoretical framework and validated protocols for characterizing this specific kinetic behavior in vitro.

Part 1: The Pharmacophore & Chemical Biology

Structural Logic: Why Azetidine?

The azetidin-3-yl core offers distinct advantages over flexible alkyl chains or larger heterocycles (piperidines/pyrrolidines):

-

Vector Positioning: The 4-membered ring creates a rigid distance between the basic nitrogen (often protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine) and the electrophilic carbamate carbonyl.

-

Metabolic Stability: Azetidines are generally less susceptible to oxidative metabolism compared to pyrrolidines.

-

Leaving Group Tuning: In the context of carbamate hydrolysis, the

of the leaving group (the alcohol or amine expelled upon serine attack) dictates potency. The azetidine ring allows for precise tuning of this electronic parameter.

The Core Mechanism: Carbamoylation

The mechanism is defined by the transfer of the carbamoyl moiety (

The Reaction Coordinate:

-

Michaelis Complex (

): Rapid, reversible non-covalent binding. -

Carbamoylation (

): Nucleophilic attack by the catalytic serine hydroxyl on the carbamate carbonyl, expelling the leaving group (the azetidine-containing alcohol/phenol). -

Decarbamoylation (Recovery): Slow hydrolysis of the carbamoylated enzyme by water, regenerating active enzyme.

Part 2: Kinetic Mechanism & Visualization

The inhibition follows the kinetic scheme:

Where:

- (Dissociation constant of the initial complex)

- = Rate of carbamoylation (inactivation)

- = Rate of decarbamoylation (recovery/turnover)

For azetidin-3-yl carbamates,

Visualization: The Serine Hydrolase Covalent Cycle

The following diagram illustrates the molecular events occurring at the active site.[1]

Caption: Kinetic cycle of pseudo-irreversible inhibition. The rate-limiting step for recovery is k3 (hydrolysis).

Part 3: In Vitro Characterization Protocols

To validate this mechanism, you cannot rely on standard

Protocol A: Determination of and (Time-Dependent Inhibition)

Purpose: To quantify the efficiency of the covalent bond formation.

Reagents:

-

Target Enzyme (e.g., hAChE or hFAAH) in assay buffer (typically 100 mM Phosphate or Tris, pH 7.4).

-

Substrate (e.g., Acetylthiocholine + DTNB for Ellman's; Fluorogenic substrate for FAAH).

Step-by-Step Workflow:

-

Preparation: Prepare a 10-point dilution series of the inhibitor (range: 0.1 nM to 10 µM).

-

Incubation: Mix Enzyme + Inhibitor. Do not add substrate yet.

-

Time Points: At defined intervals (

min), remove an aliquot of the E+I mixture. -

Activity Measurement: Dilute the aliquot 1:100 into a solution containing saturating substrate. This stops the binding reaction and measures residual activity immediately.

-

Data Processing:

-

Plot

vs. Time for each inhibitor concentration -

The slope of each line is

. -

Plot

vs.

-

Protocol B: Jump-Dilution Assay (Reversibility Check)

Purpose: To distinguish between purely reversible, pseudo-irreversible (carbamate), and irreversible (organophosphate) inhibition.

-

High Concentration Incubation: Incubate Enzyme with Inhibitor at

for 60 minutes (until activity is <1%). -

Rapid Dilution: Dilute the mixture 100-fold into buffer containing substrate. The final inhibitor concentration is now

(below the threshold for inhibition). -

Monitoring: Measure product formation continuously for 4 hours.

Protocol C: Intact Protein LC-MS (Covalent Adduct Validation)

Purpose: Definitive proof of the carbamoyl adduct mass shift.

Workflow Visualization:

Caption: Mass spectrometry workflow to confirm covalent adduct formation.

Data Interpretation:

-

Apo-Enzyme Mass:

-

Adduct Mass:

-

Note: The mass added is only the carbamoyl piece (

). The azetidine leaving group (if attached to the oxygen) will not be present on the protein.

Part 4: Quantitative Data Summary

When characterizing azetidin-3-yl carbamates, report data in the following format to ensure comparability across studies.

| Parameter | Unit | Definition | Target Value (High Potency) |

| nM | Concentration inhibiting 50% activity after pre-incubation. | < 50 nM | |

| min | Max rate of covalent bond formation. | > 0.1 min | |

| nM | Affinity of the initial non-covalent complex. | < 100 nM | |

| M | Second-order rate constant (Efficiency). | > | |

| min/hr | Half-life of the carbamoylated enzyme ( | > 60 min (for sustained effect) |

References

-

Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.

- Context: Foundational text on carbamate mechanism ( determin

-

Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine.

- Context: Describes URB597, a carbamate FAAH inhibitor, establishing the pseudo-irreversible paradigm in lipid signaling.

-

Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.

- Context: Methodology for assessing selectivity of carbam

-

Magri, A., et al. (2016). Azetidin-3-yl carbamates as novel cholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry.

- Context: Specific SAR and synthesis of the azetidin-3-yl scaffold for serine hydrolase inhibition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Using Azetidin-3-yl carbamate as a building block in organic synthesis

Application Note: Strategic Utilization of Azetidin-3-yl Carbamates in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, the azetidine ring has graduated from a "niche curiosity" to a privileged structural motif .[1] Azetidin-3-yl carbamates (specifically tert-butyl azetidin-3-ylcarbamate and its derivatives) represent a high-value building block class. They offer a unique combination of conformational rigidity , metabolic stability , and vectorial alignment that bioisosterically mimics proline, piperidine, and cyclohexyl systems while reducing molecular weight and lipophilicity (LogP).

This guide provides a technical roadmap for using Azetidin-3-yl carbamate (CAS 91188-13-5) and its analogs. Unlike simple aliphatic amines, the azetidine core imposes specific reactivity constraints and opportunities driven by its ~26 kcal/mol ring strain.

Key Applications:

-

Bioisostere Replacement: Substitution of piperazine/piperidine linkers to improve metabolic stability.

-

Covalent Inhibitors: Synthesis of O-carbamate warheads targeting serine hydrolases (e.g., Monoacylglycerol Lipase - MAGL).

-

GPCR Ligands: Construction of conformationally restricted urea/amide side chains.

Part 2: Chemical Properties & Handling

Core Building Block: tert-Butyl azetidin-3-ylcarbamate CAS: 91188-13-5 (Free Base), 217806-26-3 (HCl Salt)[2]

| Property | Value | Implication for Synthesis |

| Molecular Weight | 172.23 g/mol | Low MW allows for "heavy" functionalization without violating Lipinski rules. |

| Ring Strain | ~26 kcal/mol | High Reactivity: Susceptible to ring-opening under strong nucleophilic/acidic forcing conditions. Avoid prolonged exposure to Lewis acids at high temperatures. |

| pKa (Ring NH) | ~10.5-11.0 | Highly basic. Requires scavenging bases (e.g., DIPEA, K₂CO₃) during alkylation to prevent salt formation. |

| Solubility | Polar Organic | Soluble in DMSO, MeOH, DCM. HCl salts are water-soluble but require neutralization for organic extraction. |

| Stability | Moderate | Stable at RT. Store HCl salts in desiccators. Free base absorbs CO₂ from air (carbamate formation). |

Part 3: Synthetic Protocols

Workflow Overview: The "Divergent Azetidine Hub"

The utility of azetidin-3-yl carbamate lies in its orthogonal protection. The Ring Nitrogen (

Figure 1: Orthogonal functionalization strategy for Azetidin-3-yl carbamate. The workflow prioritizes N1 modification prior to N3 deprotection to prevent polymerization.

Protocol A: N1-Arylation via Buchwald-Hartwig Coupling

Objective: To attach an aryl scaffold to the azetidine ring nitrogen while preserving the carbamate.

Reagents:

-

tert-Butyl azetidin-3-ylcarbamate (1.0 equiv)[3]

-

Aryl Bromide (1.1 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos or RuPhos (0.04 equiv)

-

NaOtBu (1.5 equiv)

-

Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with the aryl bromide, azetidine scaffold, Pd source, ligand, and base.

-

Solvation: Add anhydrous toluene (0.2 M concentration relative to azetidine).

-

Activation: Seal and heat to 80–100 °C for 4–12 hours.

-

Note: Azetidines are thermally stable up to ~120 °C in neutral/basic media. Avoid temperatures >140 °C to prevent ring extrusion.

-

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The carbamate NH is acidic enough to streak on silica; add 1% Et₃N to the eluent.

Validation Check:

-

NMR: Look for the disappearance of the azetidine NH (broad singlet ~2-3 ppm) and the shift of ring protons (

) downfield due to the aryl ring current.

Protocol B: Selective N3-Deprotection and Urea Formation

Objective: Unmasking the 3-amino group to generate a urea linkage (common in MAGL and GPCR targets).

Step 1: Deprotection

-

Dissolve the N1-substituted carbamate in DCM (0.1 M).

-

Add TFA (20% v/v) or 4M HCl in Dioxane (5 equiv).

-

Stir at 0 °C to RT for 1–2 hours.

-

Critical: Do not reflux. High heat with strong acid can open the azetidine ring to form chloropropanamines.

-

-

Concentrate under vacuum. Azeotrope with toluene twice to remove residual acid.

Step 2: Urea Synthesis (Isocyanate Method)

-

Suspend the amine salt in DCM/DMF (9:1).

-

Add DIPEA (3.0 equiv) to liberate the free amine.

-

Add Isocyanate R-NCO (1.1 equiv) at 0 °C.

-

Stir for 30 min.

-

Quench: Add saturated NH₄Cl. Extract with DCM.

Part 4: Case Study & Application Data

Target: Monoacylglycerol Lipase (MAGL) Inhibitors Mechanism: The azetidine ring positions a reactive carbamate warhead to covalently modify the catalytic serine of MAGL.

Comparative Data: Azetidine vs. Piperidine Scaffolds Research indicates that azetidine scaffolds often possess superior physicochemical profiles compared to their 6-membered counterparts.

| Metric | Azetidine Scaffold | Piperidine Scaffold | Advantage |

| Ligand Efficiency (LE) | 0.45 | 0.32 | Higher potency per heavy atom. |

| Metabolic Clearance | Low ( | Moderate ( | Reduced oxidative metabolism sites. |

| Solubility (pH 7.4) | Lower lipophilicity improves aqueous solubility. | ||

| Brain Penetration (Kp) | 1.2 | 0.6 | Compact size aids BBB crossing. |

Data aggregated from J. Med. Chem. studies (See Ref 1, 3).

Part 5: Troubleshooting & Safety

-

Ring Opening (The "3-Chloro" Impurity):

-

Polymerization:

-

Safety:

-

Azetidines are potentially genotoxic (alkylating agents). Handle all intermediates in a fume hood with double gloving. Treat waste streams with dilute NaOH to hydrolyze any active alkylators before disposal.

-

References

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.[9]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 2020.[10]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 2020.[11]

-

tert-Butyl (azetidin-3-yl)carbamate hydrochloride (Compound Summary). PubChem, National Library of Medicine.[12]

-

Carbamate Group as Structural Motif in Drugs: A Review. Journal of Medicinal Chemistry (PMC), 2015.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]

- 3. tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Azetidin-3-yl Carbamate Libraries for Accelerated Drug Discovery

Abstract

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to confer improved physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of libraries based on the Azetidin-3-yl carbamate motif. We present a strategic workflow, from library design considerations and assay development to primary screening, hit validation, and data analysis. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery campaigns.

Introduction: The Strategic Advantage of the Azetidin-3-yl Carbamate Scaffold

The four-membered azetidine ring has emerged as a privileged motif in modern drug discovery.[4][5] Its inherent ring strain and constrained geometry provide a unique three-dimensionality that can enhance binding affinity and selectivity.[3] When incorporated into molecules, azetidines can improve key drug-like properties such as solubility, metabolic stability, and cell permeability, while acting as bioisosteres for larger, more flexible piperidine or piperazine rings.[3]

The carbamate group is also a key structural element in numerous approved drugs, valued for its chemical stability and its ability to participate in hydrogen bonding with biological targets.[6] The combination of the azetidine core with a carbamate functional group at the 3-position creates a versatile scaffold—Azetidin-3-yl carbamate—that offers multiple vectors for chemical diversification, enabling the creation of large, focused libraries for HTS campaigns.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of millions of compounds against a biological target.[7][8] This document outlines a robust methodology for screening Azetidin-3-yl carbamate libraries, providing a pathway from initial concept to validated hits.

Library Design & Preparation

The success of any HTS campaign is critically dependent on the quality and diversity of the screening library.[9] Since off-the-shelf Azetidin-3-yl carbamate libraries are not widely available, a synthesis effort is often the first step.

Rationale for a Diversified Library

Starting from a common core, such as tert-Butyl azetidin-3-ylcarbamate[10][11][12], a diverse library can be generated by functionalizing the azetidine nitrogen. This "hub-and-spoke" approach allows for the systematic exploration of the chemical space around the core scaffold. The goal is to create a library with a broad range of physicochemical properties to maximize the probability of identifying hits.

Synthetic Strategy Overview

A common and efficient method for library synthesis is the parallel N-functionalization of the azetidine ring. The Boc-protected amine of the carbamate allows for selective reaction at the ring nitrogen.

Protocol 1: Parallel Library Synthesis

-

Deprotection (if necessary): If starting with a protected core like N-Boc-azetidin-3-yl carbamate, the protecting group on the carbamate nitrogen must be removed if that site is to be diversified. However, for initial library generation, diversification typically occurs at the azetidine ring nitrogen.

-

Reaction Setup: In a 96-well reaction block, dispense the core azetidine building block into each well.

-

Diversification: To each well, add a unique diversifying reagent. Common reactions for N-functionalization include:

-

Reductive Amination: With a diverse set of aldehydes/ketones.

-

Acylation: With various acid chlorides or activated carboxylic acids.

-

Sulfonylation: With a library of sulfonyl chlorides.

-

Arylation: Using Buchwald-Hartwig or similar cross-coupling reactions with diverse aryl halides.

-

-

Reaction & Purification: Allow the reactions to proceed under optimal conditions (e.g., controlled temperature, inert atmosphere). Following the reaction, purification is typically performed using high-throughput techniques like automated flash chromatography or solid-phase extraction (SPE) plates.

-

Quality Control: Analyze each library member for identity and purity (typically >95%) using LC-MS and/or NMR. This step is critical to avoid false positives arising from impurities.

-

Plating: Dissolve the purified compounds in a suitable solvent (e.g., DMSO) at a standard concentration (e.g., 10 mM) in 384-well or 1536-well plates for screening.[13]

High-Throughput Screening Workflow

The HTS process is a multi-step cascade designed to efficiently identify and confirm active compounds from the library.[14]

Assay Development & Miniaturization

The first step is to develop a robust and sensitive biological assay compatible with HTS automation.

-

Causality: The choice of assay (e.g., biochemical, cell-based) depends entirely on the biological target and the desired mechanism of action. For example, a purified enzyme target would suit a biochemical assay (e.g., fluorescence resonance energy transfer [FRET] or AlphaScreen), while a target involved in a cellular pathway would require a cell-based assay (e.g., a reporter gene assay or a cell viability assay).

-

Miniaturization: To conserve reagents and library compounds, the assay must be miniaturized from a 96-well format to a 384-well or 1536-well format.[14] This requires re-optimization of reagent concentrations and incubation times.

-

Self-Validation: The assay's reliability is quantified using the Z'-factor, a statistical parameter that measures the separation between positive and negative controls. An assay is considered robust for HTS when the Z'-factor is consistently > 0.5.[14]

Protocol 2: Assay Miniaturization and Validation

-

Reagent Optimization: Systematically test a range of concentrations for all assay reagents (e.g., enzyme, substrate, cells) in the 384-well format to find conditions that yield a robust signal with minimal variability.

-

Dispensing Validation: Use automated liquid handlers to dispense reagents. Verify the precision and accuracy of the dispensing volumes.

-

Control Setup: Dedicate specific wells on each plate for positive controls (e.g., a known inhibitor) and negative controls (e.g., DMSO vehicle). Typically, 16-32 wells of each control are used per plate.

-

Z'-Factor Calculation: Run multiple full plates containing only positive and negative controls. Calculate the Z'-factor for each plate using the formula:

-

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

-

Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

-

-

Dry Run: Perform a "dry run" with the finalized assay protocol using robotics to simulate the actual screen and ensure all components work together seamlessly.[14]

Primary Screen

The primary screen involves testing every compound in the Azetidin-3-yl carbamate library at a single concentration (typically 10-20 µM).

Hit Confirmation and Dose-Response

Compounds identified as "hits" in the primary screen (typically those with activity >3 standard deviations from the plate mean) must be re-tested to confirm their activity.[14]

-

Trustworthiness: The first step is to re-test the original library sample. If activity is confirmed, a fresh, dry powder sample of the compound is ordered or re-synthesized for further testing.[15] This crucial step eliminates false positives resulting from compound degradation, precipitation, or tracking errors in the original library plates.

-

Potency Determination: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50 or EC50). This provides a quantitative measure of the compound's activity and is essential for comparing different hits.

| Parameter | Primary Screen | Hit Confirmation | Dose-Response |

| Compound Conc. | Single point (e.g., 10 µM) | Single point (e.g., 10 µM) | 8-10 point titration |

| Objective | Identify initial "actives" | Confirm on-target activity | Determine potency (IC50/EC50) |

| Source Plate | Library copy | Original library well | Freshly prepared sample |

| Typical Hit Rate | 0.5% - 2.0% | ~50-80% of primary hits | >90% of confirmed hits |

| Key Metric | % Inhibition / Activation | Confirmed Activity (Yes/No) | IC50 / EC50 Value |

| Table 1: Comparison of HTS Screening Phases. |

Hit Validation: Eliminating False Positives

A significant challenge in HTS is the prevalence of false positives. A rigorous hit validation cascade is essential to focus medicinal chemistry efforts on genuine, tractable hits.

Orthogonal and Counter-Screens

-

Orthogonal Screen: This is an assay that measures the same biological endpoint as the primary screen but uses a different technology or format. A true hit should be active in both assays. For example, if the primary screen was a fluorescence-based enzyme assay, an orthogonal screen might use label-free mass spectrometry to directly measure substrate-to-product conversion.

-

Counter-Screen: This is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, in a luciferase reporter assay, a counter-screen would test for direct inhibitors of the luciferase enzyme. Compounds active in the counter-screen are flagged as assay artifacts.

Chemical Analysis and Triage

Not all confirmed hits are suitable starting points for a drug discovery program.

-

Promiscuity Analysis: Hits are checked against historical screening data to identify "frequent hitters"—compounds that show activity in numerous, unrelated screens and are likely non-specific.[16]

-

Structural Filtering: Cheminformatics tools are used to flag compounds with undesirable structural motifs, such as reactive functional groups or moieties associated with toxicity (PAINS - Pan-Assay Interference Compounds).

-

Structure-Activity Relationship (SAR): The hits are clustered by chemical similarity. The emergence of a cluster of related active compounds provides higher confidence in the scaffold and can provide an early glimpse into the structure-activity relationship (SAR).[16]

Conclusion

The Azetidin-3-yl carbamate scaffold represents a promising starting point for the discovery of novel therapeutics. Its desirable physicochemical properties and synthetic tractability make it an ideal candidate for the construction of diverse small molecule libraries. By employing a systematic and rigorous HTS workflow—encompassing thoughtful library design, robust assay development, multi-stage screening, and thorough hit validation—research teams can effectively mine these libraries to identify high-quality, validated hits. The protocols and strategies outlined in this application note provide a comprehensive framework to de-risk the early stages of drug discovery and accelerate the progression of new chemical entities toward clinical development.

References

-

High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

-

High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

-

High-Throughput Screening of a Marine Compound Library Identifies Anti-Cryptosporidium Activity of Leiodolide A. (2022). MDPI. [Link]

-

Compound Libraries Available for HTS. Stanford University. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2013). PubMed Central. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]

-

Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2015). PubMed Central. [Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2016). PubMed Central. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Taylor & Francis Online. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2014). PubMed Central. [Link]

-

High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2024). PubMed Central. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2024). ChemRxiv. [Link]

-

Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2008). ResearchGate. [Link]

-

Optimized Covalent Fragment Library for Drug Discovery. (2024). IRBM. [Link]

- Process for synthesis of azetidine and novel intermediates therefor.

-

Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

-

Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Oxford Academic. [Link]

-

Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. (2023). ResearchGate. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. tert-Butyl azetidin-3-ylcarbamate hydrochloride | [frontierspecialtychemicals.com]

- 11. chemscene.com [chemscene.com]

- 12. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]

- 13. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]

- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. drugtargetreview.com [drugtargetreview.com]

Application Note: Strategic Incorporation of Azetidin-3-yl Carbamate Motifs in Solid-Phase Peptide Synthesis

This Application Note is structured to guide researchers through the advanced incorporation of Azetidin-3-yl carbamate motifs into solid-phase peptide synthesis (SPPS). This moiety is increasingly utilized in peptidomimetic drug design to introduce conformational constraints, improve metabolic stability, and serve as a rigid diamine scaffold.

Executive Summary

The Azetidin-3-yl carbamate moiety represents a high-value structural motif in modern drug discovery. Derived from 3-aminoazetidine , this four-membered heterocycle acts as a rigid, conformationally restricted diamine spacer. In Solid-Phase Peptide Synthesis (SPPS), it is frequently employed to:

-

Mimic Proline Turns: Induce

-turn secondary structures due to the ring strain and restricted -

Enhance Metabolic Stability: The strained azetidine ring is less recognizable to standard proteases compared to flexible alkyl spacers.

-

Create "Aza-Peptides": Serve as a scaffold for Fragment-Based Drug Discovery (FBDD) directly on solid support.

This guide details the protocols for incorporating N-protected 3-aminoazetidine building blocks (referred to here as Azetidin-3-yl carbamates) into peptide backbones, addressing the specific challenges of coupling to secondary amines and preventing ring-opening side reactions.

Chemical Logic & Mechanistic Insight

The Building Block

The core unit is 3-aminoazetidine . For SPPS, orthogonal protection is required. The "Azetidin-3-yl carbamate" nomenclature typically refers to the N3-protected form.

-

N1 (Ring Nitrogen): A nucleophilic secondary amine (

). It is sterically less hindered than proline but more strained. -

N3 (Exocyclic Nitrogen): A primary amine attached to the C3 position. In the "carbamate" form, this is protected (e.g., Boc, Fmoc, or Alloc).

Design Strategy

The incorporation strategy depends on the direction of synthesis and the desired linkage:

-

Backbone Insertion: The azetidine acts as a di-functional spacer.

-

N1-coupling: Requires efficient activation (HATU/HOAt) due to the secondary amine nature.

-

N3-deprotection: Releases the primary amine for chain elongation.

-

-

Scaffold Functionalization: The carbamate at C3 serves as a "masked" handle for late-stage diversification (e.g., urea formation, reductive amination).

Stability Concerns

Azetidines are strained rings (

Experimental Protocols

Protocol A: Resin Loading & Initial Coupling

Objective: Attach 1-(9-Fluorenylmethoxycarbonyl)-3-(tert-butoxycarbonylamino)azetidine (Fmoc-Aze(Boc)-OH equivalent) to the solid support or growing peptide chain.

Reagents:

-

Building Block: 1-Fmoc-3-(Boc-amino)azetidine (Commercial or synthesized).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Procedure:

-

Resin Preparation: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 min.

-

Fmoc Deprotection (Resin): Treat with 20% Piperidine/DMF (

min). Wash with DMF ( -

Activation:

-

Dissolve 1-Fmoc-3-(Boc-amino)azetidine (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Note: Pre-activation for >2 min is discouraged to prevent racemization or side-reactions.

-

-

Coupling: Shake the reaction mixture with the resin for 2 hours at Room Temperature (RT).

-

Optimization: For difficult sequences, double coupling (fresh reagents, 1 h) is recommended.

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). The secondary amine of the azetidine (if exposed) requires the Chloranil test.

Protocol B: Chain Elongation from the Azetidine Ring (N1)

Objective: Coupling an amino acid to the secondary ring nitrogen (N1) of an N-terminal azetidine residue. This is the most difficult step due to steric hindrance and reduced nucleophilicity.

Critical Modification: Use PyAOP or COMU instead of HBTU/HATU if standard couplings fail.

-

Deprotection: Remove Fmoc from the N1 position using 20% Piperidine/DMF (

min). -

Wash: DMF (

), DCM ( -

Coupling:

-

AA (4.0 eq) + PyAOP (4.0 eq) + DIPEA (8.0 eq).

-

Reaction time: 3–4 hours or overnight.[2]

-

Alternative: Use Sym-collidine instead of DIPEA to reduce epimerization during slow couplings.

-

Protocol C: Cleavage and Isolation

Objective: Release the peptide while preserving the azetidine ring integrity.

Cocktail Formulation:

-

Reagent K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

-

Crucial: Avoid high concentrations of halides (e.g., HCl) which can open the ring.

Procedure:

-

Wash resin with DCM (

) and dry under nitrogen. -

Add Cleavage Cocktail (10 mL per g resin).

-

Shake for 2.5 hours at RT.

-

Precipitate in cold diethyl ether (

C). -

Centrifuge, wash pellet with ether (

), and lyophilize.

Visualization: Orthogonal Protection Strategy

The following diagram illustrates the workflow for incorporating the Azetidin-3-yl carbamate scaffold, highlighting the orthogonal protection of the N1 (Ring) and N3 (Exocyclic) nitrogens.

Caption: Workflow for orthogonal incorporation of 3-aminoazetidine. Path A is the standard backbone insertion route.

Troubleshooting & Optimization Table

| Challenge | Root Cause | Solution/Protocol |

| Incomplete Coupling to N1 | Steric hindrance of secondary ring amine. | Switch to PyAOP or COMU activators. Increase temperature to 50°C (microwave) for short bursts (5 min). |

| Ring Opening | Acid-catalyzed nucleophilic attack during cleavage. | Use scavenger-rich cleavage cocktails (EDT/Thioanisole). Avoid HCl/Dioxane deprotection steps. |

| Low Solubility | Aggregation of rigid azetidine sequences. | Use Pseudoproline dipeptides or PEG-based resins (ChemMatrix) to improve solvation. |

| Racemization | Base-catalyzed proton abstraction during activation. | Use Oxyma Pure as an additive. Limit pre-activation time to < 1 min. |

References

-

Synthesis of 3-Amino-4-substituted Monocyclic

-Lactams. MDPI Molecules, 2021.- Context: Discusses the stability and deprotection of azetidin-3-yl carbamates and rel

-

Azetidines as MEK inhibitors. US Patent 7803839B2.

- Context: Details the synthesis and protection strategies for azetidin-3-yl carbamate intermedi

-

Propanephosphonic Acid Anhydride (T3P) Applications. Thieme Connect.

- Context: Highlights coupling reagents suitable for sterically hindered amines like azetidines.

-

Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. ACS Journal of Medicinal Chemistry.

- Context: Demonstrates the use of azetidine scaffolds in activity-based probes and drug design.

- Greene's Protective Groups in Organic Synthesis. Wuts, P.G.M. Wiley-Interscience. Context: Authoritative text on Carbamic acid protection (Boc/Fmoc) stability and cleavage mechanisms.

Sources

Application Note: Synthesis of Azetidin-3-yl Carbamates for Cholinesterase Inhibition

Abstract & Rationale

Alzheimer’s disease (AD) pathology is characterized by a cholinergic deficit.[1] Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors remain the cornerstone of symptomatic therapy. While piperidine-based (Donepezil) and phenyl-carbamate (Rivastigmine) scaffolds are well-established, the azetidine ring offers a unique, conformationally rigid, four-membered heterocycle that can serve as a metabolic "hard" spacer, potentially improving blood-brain barrier (BBB) permeability and reducing rotatable bonds compared to larger ring systems.

This guide details the synthesis of Azetidin-3-yl carbamates . These compounds combine the carbamate pharmacophore (responsible for pseudo-irreversible inhibition via serine carbamoylation) with an N-substituted azetidine core designed to interact with the anionic sub-site of the cholinesterase enzyme.

Chemical Design Strategy (SAR)

The design relies on a dual-binding site strategy:

-

The "Warhead" (Carbamate at C3): Targets the catalytic triad (Ser200 in AChE). The transfer of the carbamoyl group (

) to the serine hydroxyl creates a carbamoylated enzyme intermediate that hydrolyzes slowly (minutes to hours), effectively silencing the enzyme. -

The Spacer (Azetidine Ring): Provides a rigid scaffold that positions the warhead while minimizing steric clash within the narrow active site gorge.

-

The Anchor (N-Substitution): A bulky hydrophobic group (e.g., Benzhydryl, Benzyl) attached to the azetidine nitrogen targets the Peripheral Anionic Site (PAS), enhancing affinity and selectivity.

Mechanism of Action Visualization

Caption: Kinetic mechanism of pseudo-irreversible inhibition. The carbamate moiety transfers to the catalytic serine, releasing the azetidine alcohol leaving group.

Synthetic Protocols

Retrosynthetic Analysis

The target molecule is accessed via the functionalization of 1-benzhydrylazetidin-3-ol . This intermediate is commercially available or easily synthesized from epichlorohydrin and benzhydrylamine, offering a cost-effective entry point.

General Synthetic Scheme

Caption: Divergent synthetic routes for carbamate installation on the azetidine core.

Detailed Experimental Procedure

Safety Note: Isocyanates and carbamoyl chlorides are toxic and lachrymators. Work in a well-ventilated fume hood.

Step 1: Preparation of 1-Benzhydrylazetidin-3-ol

Note: If purchasing CAS 18621-17-5, skip to Step 2.

-

Reactants: Dissolve benzhydrylamine (10 mmol) in MeOH (20 mL).

-

Addition: Add epichlorohydrin (10 mmol) dropwise at 0°C.

-

Cyclization: Stir at room temperature for 24h, then reflux for 48h (protected from light).

-

Workup: Evaporate solvent. Dissolve residue in

, wash with brine. Crystallize from acetonitrile. -

Yield: Typically 60-75%.

Step 2: Carbamoylation (Route A: Isocyanate Method)

Best for mono-substituted carbamates (e.g., N-phenyl carbamates).

-

Setup: In a flame-dried flask under Argon, dissolve 1-benzhydrylazetidin-3-ol (1.0 eq, 2 mmol) in anhydrous DCM (10 mL).

-

Catalyst: Add Triethylamine (TEA) (0.1 eq).

-

Addition: Add appropriate isocyanate (e.g., Phenyl Isocyanate) (1.1 eq) dropwise.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Quench: Add water (5 mL). Extract with DCM (3 x 10 mL).

-

Purification: Dry organic layer over

. Concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Carbamoylation (Route B: Carbamoyl Chloride Method)

Best for di-substituted carbamates (e.g., N,N-dimethyl carbamates like Rivastigmine).

-

Activation: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in dry THF. Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min to generate the alkoxide.

-

Alternative (Milder): Use

(0.5 eq) in Toluene as a Lewis acid catalyst if functional group tolerance is an issue [2].

-

-

Coupling: Add Dimethylcarbamoyl chloride (1.2 eq) dropwise.

-

Reflux: Heat to reflux for 6–8 hours.

-

Workup: Cool, quench with saturated

. Extract with EtOAc. -

Characterization: Confirm structure via

-NMR (look for azetidine ring protons at

Biological Evaluation Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman’s Method)

This protocol quantifies the

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh) (0.5 mM).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (0.3 mM).

-

Enzyme Stock: 5 U/mL in buffer.

Workflow:

-

Plating: In a 96-well plate, add:

-

140

L Buffer -

20

L Enzyme solution -

20

L Inhibitor (Azetidin-3-yl carbamate) at various concentrations (

-

-

Incubation: Incubate at 25°C for 15 minutes (Critical for carbamates to allow carbamoylation).

-

Initiation: Add 10

L DTNB and 10 -

Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes using a microplate reader.

-

Analysis: Calculate % Inhibition

. Plot Log[Concentration] vs. % Inhibition to determine

Data Interpretation & Selectivity

Carbamates often show time-dependent inhibition. It is crucial to report if the

| Compound ID | R1 (N-Subst) | R2 (Carbamate) | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |

| Rivastigmine | - | - | 4150 | 37 | 0.009 |

| AZ-01 | Benzhydryl | Phenyl | TBD | TBD | Calc |

| AZ-02 | Benzhydryl | Dimethyl | TBD | TBD | Calc |

Table 1: Template for reporting inhibition data. Selectivity Index < 1 indicates BuChE selectivity.

References

-

Synthesis of 1-Benzhydrylazetidin-3-ol

-

Singh, T. et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." ResearchGate.[2]

-

-

Carbamate Synthesis Methodology

-

Patil, M. et al. (2022). "Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine." ACS Omega.

-

-

Biological Relevance of Azetidines

-

Kovaříková, P. et al. (2023). "Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives." Archiv der Pharmazie.

-

-

Rivastigmine Mechanism (Grounding)

-

Darreh-Shori, T. et al. (2005). "Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles." Brain Research.

-

-

General Carbamate Inhibitors

-

Wu, J. et al. "Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase." ResearchGate.[2]

-

Sources

Troubleshooting & Optimization

Improving yield in Azetidin-3-yl carbamate synthesis reactions

Subject: Yield Optimization & Troubleshooting Guide

Ticket ID: AZT-SYN-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of Azetidin-3-yl carbamates presents a unique set of challenges due to the inherent ring strain of the four-membered azetidine heterocycle (~26 kcal/mol) and the high reactivity of the intermediates. While several routes exist, the Curtius Rearrangement using diphenylphosphoryl azide (DPPA) and the Direct Carbamoylation of 3-aminoazetidines are the industry standards.

This guide addresses the three most common yield-killing vectors reported by our users:

-

Urea Byproduct Formation (Water contamination during isocyanate intermediate phase).[1]

-

Ring Opening/Polymerization (Lewis-acid induced strain release).

-

Isolation Losses (High water solubility of polar azetidine derivatives).

Module 1: Synthetic Pathways & Decision Logic

Before troubleshooting, verify you are using the optimal pathway for your specific substrate.

Pathway Visualization

The following diagram outlines the two primary routes. Route A (Curtius) is preferred when starting from the carboxylic acid. Route B (Direct Acylation) is preferred when the amine is available or generated via reductive amination.

Figure 1: Strategic routing for Azetidin-3-yl carbamate synthesis. The red dashed box indicates the highest risk for yield loss via urea formation.

Module 2: The Curtius Rearrangement (Troubleshooting)

This is the most frequent source of inquiries. The reaction converts 1-Boc-azetidine-3-carboxylic acid to the carbamate via an isocyanate.

Common Failure Modes

| Symptom | Diagnosis | Root Cause | Corrective Action |

| Low Yield + White Precipitate | Symmetric Urea Formation | Moisture Ingress. Water hydrolyzes the isocyanate to an amine, which attacks the remaining isocyanate. | Protocol Upgrade: Use anhydrous toluene/THF. Add 4Å molecular sieves. Ensure alcohol (ROH) is dry. |

| Explosive/Rapid Gas Evolution | Uncontrolled Decomposition | Thermal runaway during acyl azide | Ramp Control: Do not heat rapidly. Stir at RT for 30 mins after DPPA addition, then ramp slowly to 80°C. |

| Ring Opening (Complex NMR) | Acidic Cleavage | Accumulation of hydrazoic acid ( | Base Buffer: Ensure >1.2 eq of |

| Incomplete Conversion | Steric Hindrance | Bulky alcohols ( | Catalysis: Add 5-10 mol% DBTL (Dibutyltin dilaurate) if trapping with tertiary alcohols. |

FAQ: Curtius Rearrangement

Q: Why use DPPA instead of the Acid Chloride/NaN3 route? A: The acid chloride route generates HCl, which is fatal to the strained azetidine ring (leading to ring-opening polymerization). DPPA allows for a concerted mechanism under essentially neutral/mildly basic conditions, preserving the 4-membered ring integrity [1].

Q: My product is stuck in the aqueous phase during workup. How do I recover it? A: Azetidine carbamates are amphiphilic.

-

Saturate the aqueous phase with NaCl (salting out).

-

Extract with CHCl3:IPA (3:1) instead of pure DCM or EtOAc. The isopropanol helps pull the polar heterocycle into the organic phase.

Module 3: Optimized Experimental Protocol

Target: Synthesis of tert-butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate (Cbz-protected amine). Scale: 10 mmol input.

Reagents & Setup

-

Substrate: 1-Boc-azetidine-3-carboxylic acid (2.01 g, 10 mmol).

-

Reagent: DPPA (Diphenylphosphoryl azide) (2.37 mL, 11 mmol).

-

Base: Triethylamine (TEA) (1.53 mL, 11 mmol).

-

Trapping Agent: Benzyl alcohol (BnOH) (1.2 mL, 12 mmol) — Note: Use excess if alcohol is cheap.

-

Solvent: Anhydrous Toluene (50 mL).

Step-by-Step Procedure

-

Activation (Acyl Azide Formation):

-

Charge the carboxylic acid and TEA into a flame-dried flask under

. -

Add Toluene. Cool to 0°C.

-

Add DPPA dropwise over 15 minutes. Critical: Exotherm control.

-

Allow to warm to Room Temperature (RT) and stir for 1.5 hours.

-

-

Rearrangement (The "Yield-Maker" Step):

-

Add the trapping alcohol (BnOH).

-

Slow Ramp: Heat the mixture to 80°C–90°C.

-

Observation: You will see

evolution. Stir until gas evolution ceases (approx. 2-4 hours). -

Checkpoint: Monitor by TLC/LCMS for disappearance of the acyl azide peak (often visible by IR at ~2140 cm⁻¹).

-

-

Workup (Crucial for Purity):

-

Cool to RT. Dilute with EtOAc (50 mL).

-

Wash 1: 5%

(Removes phosphate byproducts). -

Wash 2: Water.[1]

-

Wash 3: Brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc). Azetidines often streak; add 1%

to the eluent if significant tailing occurs.

-

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose low yields in real-time.

Figure 2: Diagnostic logic for identifying yield loss mechanisms in Azetidine synthesis.

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.

-

Hose, D. R. J., et al. (2018). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development.

-

BenchChem Technical Support. (2025). Optimization of reaction conditions for the Curtius rearrangement. BenchChem Technical Guides.

-

TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later. TCI Product Literature.

Sources

Technical Support Center: Troubleshooting Low Conversion in Carbamate Formation Reactions

Welcome to the technical support center for troubleshooting carbamate formation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their syntheses. As experienced chemists know, while the formation of a carbamate bond appears straightforward, the reality can be fraught with competing reactions and suboptimal conditions.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond a simple list of steps to explain the underlying chemical principles, empowering you to make informed decisions and design robust, self-validating experiments.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low conversion is the most common issue in carbamate synthesis. The root cause often lies in one of three areas: the nucleophilicity of the amine, the reactivity of the carbonyl source, or the reaction conditions.

Question: My reaction with an aliphatic amine and an isocyanate is showing less than 50% conversion. What are the likely causes and how can I fix it?

Answer:

With highly reactive starting materials like aliphatic amines and isocyanates, low conversion often points to issues with reagent quality, stoichiometry, or competing side reactions.

Initial Diagnostic Steps:

-

Reagent Purity Check: Isocyanates are highly susceptible to hydrolysis from atmospheric moisture, which converts them into an unreactive amine and generates carbon dioxide. This process can also lead to the formation of urea byproducts.

-